molecular formula C13H11N7 B14735907 [(4z)-5-Amino-4-imino-1-phenyl-4,5-dihydro-1h-pyrazolo[3,4-d]pyrimidin-3-yl]acetonitrile CAS No. 5466-72-8

[(4z)-5-Amino-4-imino-1-phenyl-4,5-dihydro-1h-pyrazolo[3,4-d]pyrimidin-3-yl]acetonitrile

Cat. No.: B14735907
CAS No.: 5466-72-8
M. Wt: 265.27 g/mol
InChI Key: KKTFSWMNLZKKMC-UHFFFAOYSA-N
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Description

[(4z)-5-Amino-4-imino-1-phenyl-4,5-dihydro-1h-pyrazolo[3,4-d]pyrimidin-3-yl]acetonitrile is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine units. It has gained significant attention in the field of medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4z)-5-Amino-4-imino-1-phenyl-4,5-dihydro-1h-pyrazolo[3,4-d]pyrimidin-3-yl]acetonitrile typically involves the condensation of appropriate hydrazine derivatives with cyanoacetic acid derivatives. One common method includes the reaction of 3-amino-1-phenyl-2-pyrazoline with cyanoacetic acid under reflux conditions . The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

[(4z)-5-Amino-4-imino-1-phenyl-4,5-dihydro-1h-pyrazolo[3,4-d]pyrimidin-3-yl]acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of [(4z)-5-Amino-4-imino-1-phenyl-4,5-dihydro-1h-pyrazolo[3,4-d]pyrimidin-3-yl]acetonitrile involves the inhibition of specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can disrupt key signaling pathways involved in cell division and survival. This leads to the induction of apoptosis in cancer cells and the inhibition of tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(4z)-5-Amino-4-imino-1-phenyl-4,5-dihydro-1h-pyrazolo[3,4-d]pyrimidin-3-yl]acetonitrile stands out due to its unique fused ring structure and the presence of both amino and imino groups. This structural feature contributes to its diverse reactivity and potential for modification, making it a valuable scaffold for drug development .

Properties

CAS No.

5466-72-8

Molecular Formula

C13H11N7

Molecular Weight

265.27 g/mol

IUPAC Name

2-(5-amino-4-imino-1-phenylpyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile

InChI

InChI=1S/C13H11N7/c14-7-6-10-11-12(15)19(16)8-17-13(11)20(18-10)9-4-2-1-3-5-9/h1-5,8,15H,6,16H2

InChI Key

KKTFSWMNLZKKMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C(=N2)CC#N)C(=N)N(C=N3)N

Origin of Product

United States

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